3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
Brand Name: Vulcanchem
CAS No.: 1314406-54-6
VCID: VC0111500
InChI: InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-12(7-8-17)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18)
SMILES: CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)Cl
Molecular Formula: C14H20ClNO3
Molecular Weight: 285.768

3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol

CAS No.: 1314406-54-6

Cat. No.: VC0111500

Molecular Formula: C14H20ClNO3

Molecular Weight: 285.768

* For research use only. Not for human or veterinary use.

3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol - 1314406-54-6

Specification

CAS No. 1314406-54-6
Molecular Formula C14H20ClNO3
Molecular Weight 285.768
IUPAC Name tert-butyl N-[1-(3-chlorophenyl)-3-hydroxypropyl]carbamate
Standard InChI InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-12(7-8-17)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18)
Standard InChI Key RPFZBXMBURWPTN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)Cl

Introduction

Chemical Properties and Structural Characteristics

3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol is an organic compound characterized by its unique structure containing multiple functional groups. The presence of these diverse functional groups makes it valuable for various chemical transformations and synthetic applications.

Physical and Chemical Identifiers

The compound's identification data provides essential information for researchers and chemists working with this molecule:

ParameterValue
CAS Number1314406-54-6
Molecular FormulaC₁₄H₂₀ClNO₃
Molecular Weight285.768 g/mol
IUPAC Nametert-butyl N-[1-(3-chlorophenyl)-3-hydroxypropyl]carbamate
Standard InChIInChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-12(7-8-17)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18)
SMILES NotationCC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)Cl

This compound contains multiple functional groups that define its chemical behavior, including a Boc-protected amine, a chlorophenyl ring with chlorine at the meta position (3-position), and a primary alcohol group.

Structural Features and Reactivity

The structure of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol contains three key functional groups that contribute to its chemical reactivity:

  • tert-Butoxycarbonyl (Boc) protected amine: This group serves as a protecting group for the amino functionality, which can be readily removed under acidic conditions to reveal the free amine.

  • 3-Chlorophenyl group: The presence of a chlorine atom at the meta position of the phenyl ring influences the electron distribution and reactivity of the aromatic system.

  • Primary alcohol: The terminal hydroxyl group provides opportunities for various transformations, including oxidation, esterification, and substitution reactions.

The compound's reactivity is largely determined by these functional groups, with the hydroxyl group being the most reactive site under most conditions, followed by the Boc-protected amine (after deprotection).

Synthesis Methods

The synthesis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol typically involves protection of an amino group on a pre-existing 3-amino-3-(3-chlorophenyl)-1-propanol scaffold.

Common Synthetic Routes

Based on analogous syntheses of similar compounds, the most common approach involves:

  • Starting with 3-amino-3-(3-chlorophenyl)-1-propanol

  • Protection of the amino group using di-tert-butyl dicarbonate (Boc₂O)

  • Purification to obtain the final product

Applications in Research and Industry

3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol has several important applications across different fields due to its versatile structure.

Chemical Research Applications

In chemical research, this compound serves as:

  • Synthetic intermediate: The presence of multiple functional groups makes it an excellent building block for more complex molecules.

  • Protected amino alcohol: The Boc-protected amine provides a convenient handle for selective transformations at other functional sites.

  • Chiral scaffold: When synthesized in enantiomerically pure form, it can serve as a chiral building block for asymmetric synthesis.

Related Compounds and Structural Analogs

Understanding the relationship between 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol and its structural analogs provides valuable context for its properties and applications.

Comparison with Similar Compounds

Several related compounds share structural similarities with 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol:

CompoundCAS NumberStructural Difference
3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol886493-66-9Chlorine at para (4) position instead of meta (3) position
3-(3-Chlorophenyl)-1-propanol22991-03-3Lacks the Boc-amino group
3-Amino-3-(3-chlorophenyl)-1-propanolNot specifiedUnprotected amino group (precursor)

The positional isomer with the chlorine at the para position (4-chlorophenyl) has been more extensively documented in some literature sources . This suggests potential differences in availability or application focus between these two compounds.

Structure-Property Relationships

The position of the chlorine atom on the phenyl ring (meta vs. para) can significantly impact the compound's:

These differences may result in varied reactivity patterns, biological activities, and physical properties between the meta and para substituted variants .

Chemical and Physical Properties

A comprehensive understanding of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol requires knowledge of its physical and chemical properties.

Physical Properties

While specific experimental data for 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol is limited, some properties can be estimated based on its structure and comparison with similar compounds:

PropertyValue (estimated)
Physical StateWhite to off-white solid
SolubilitySoluble in organic solvents (DCM, THF, ethanol); poor solubility in water
Melting PointNot specifically reported for this compound
Boiling PointLikely decomposes before boiling

The related compound 3-(3-Chlorophenyl)-1-propanol has a boiling point of approximately 270.7±15.0°C at 760 mmHg and a density of 1.2±0.1 g/cm³, which might provide some context for the physical properties of the Boc-protected derivative .

Chemical Stability and Reactivity

The chemical stability of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol is influenced by its functional groups:

  • Boc group stability: The Boc protecting group is stable under basic and neutral conditions but is readily cleaved under acidic conditions.

  • Alcohol reactivity: The primary alcohol can undergo typical reactions such as oxidation, esterification, and substitution.

  • Aromatic ring: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, although the chlorine substituent will direct incoming groups primarily to the meta positions .

Analytical Methods for Identification and Characterization

For research and quality control purposes, various analytical methods can be used to identify and characterize 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol.

Spectroscopic Techniques

The following spectroscopic methods are commonly used for characterization:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR would show characteristic signals for the tert-butyl group (singlet at ~1.4 ppm), aromatic protons (~7.2-7.4 ppm), and hydroxyl proton (variable, ~2.5-4.5 ppm)

    • ¹³C NMR would display signals for the carbonyl carbon (~155 ppm), aromatic carbons (~125-140 ppm), and aliphatic carbons

  • Infrared Spectroscopy (IR):

    • Characteristic absorptions for N-H stretching (~3300-3400 cm⁻¹)

    • C=O stretching of the carbamate (~1700 cm⁻¹)

    • O-H stretching (~3200-3600 cm⁻¹)

    • C-Cl stretching (~700-800 cm⁻¹)

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z 285/287 (due to chlorine isotope pattern)

    • Fragmentation pattern showing loss of the Boc group (loss of 100 mass units)

Chromatographic Methods

Chromatographic techniques useful for purification and analysis include:

  • High-Performance Liquid Chromatography (HPLC):

    • Typically using reverse-phase columns

    • UV detection at 210-230 nm

  • Thin-Layer Chromatography (TLC):

    • Mobile phases such as hexane/ethyl acetate mixtures

    • Visualization with UV light or staining reagents (ninhydrin, p-anisaldehyde)

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